Higher Monomer Reactivity but Lower Overall Polymerizability vs. Diphenyl Sulfone Analog Under Scholl Conditions
In a direct head-to-head comparison under identical FeCl₃-mediated Scholl polymerization conditions, 1,5-di(1-naphthoxy)pentane (monomer 2) is intrinsically more reactive than 4,4′-di(1-naphthoxy)diphenyl sulfone (monomer 1); however, monomer 1 consistently produces polymers of higher overall yields and higher number-average molecular weights [1]. This apparent paradox arises because the radical-cation growing species derived from monomer 2 is less reactive than that derived from monomer 1, making the overall polymerizability of monomer 2 lower [1].
| Evidence Dimension | Overall polymerizability (yield × molecular weight outcome) under Scholl reaction conditions |
|---|---|
| Target Compound Data | 1,5-di(1-naphthoxy)pentane: Higher initial monomer reactivity; lower polymer yields and lower Mn in the final polymer |
| Comparator Or Baseline | 4,4′-di(1-naphthoxy)diphenyl sulfone: Lower initial monomer reactivity; consistently higher polymer yields and higher Mn |
| Quantified Difference | Directional only (exact yield and Mn values not disclosed in accessible abstract; qualitative trend confirmed across multiple experiments) |
| Conditions | FeCl₃ in nitrobenzene, room temperature, Scholl oxidative polymerization |
Why This Matters
When high molecular weight and high isolated yield are the primary procurement or process goals, the diphenyl sulfone analog may be preferred; 1,5-di(1-naphthoxy)pentane is the choice only when the aliphatic spacer is structurally required for downstream flexibility or crystallization tuning.
- [1] Percec, V. & Wang, J.H. (1991). Synthesis of aromatic polyethers by Scholl reaction. III. On the polymerizability of 4,4′-di(1-naphthoxy)diphenyl sulfone and 1,5-di(1-naphthoxy)pentane. Polymer Bulletin, 25, 9–16. View Source
